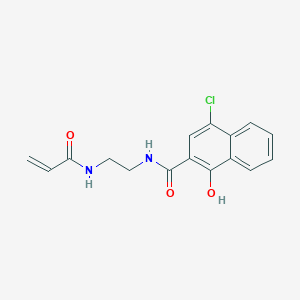
N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide is a synthetic organic compound that belongs to the class of acrylamide derivatives It is characterized by the presence of an acrylamide group, a chloro substituent, and a naphthamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide typically involves the reaction of 4-chloro-1-hydroxy-2-naphthoic acid with 2-aminoethyl acrylamide under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acrylamide group can be reduced to form an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-chloro-1-oxo-2-naphthamide.
Reduction: Formation of N-(2-aminoethyl)-4-chloro-1-hydroxy-2-naphthamide.
Substitution: Formation of N-(2-acrylamidoethyl)-4-substituted-1-hydroxy-2-naphthamide.
科学的研究の応用
N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide has several scientific research applications:
Polymer Science: Used as a monomer in the synthesis of polymers with specific properties such as hydrogels and copolymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly in cancer research.
Materials Science: Utilized in the development of advanced materials with unique properties such as conductivity and biocompatibility.
作用機序
The mechanism of action of N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide involves its interaction with specific molecular targets and pathways. The acrylamide group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or alteration of protein function. The chloro substituent may enhance the compound’s binding affinity to certain targets, while the naphthamide moiety can contribute to its overall stability and bioavailability.
類似化合物との比較
Similar Compounds
N,N-Bis(2-acrylamidoethyl)acrylamide: Another acrylamide derivative with similar polymerization properties.
4-Methacryloyloxyethyl trimellitate anhydride: Used in similar applications in polymer science and materials science.
Uniqueness
N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide is unique due to the presence of the chloro substituent and the naphthamide moiety, which confer specific chemical and physical properties
特性
CAS番号 |
53810-94-9 |
|---|---|
分子式 |
C16H15ClN2O3 |
分子量 |
318.75 g/mol |
IUPAC名 |
4-chloro-1-hydroxy-N-[2-(prop-2-enoylamino)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-14(20)18-7-8-19-16(22)12-9-13(17)10-5-3-4-6-11(10)15(12)21/h2-6,9,21H,1,7-8H2,(H,18,20)(H,19,22) |
InChIキー |
UKXRCZRKUIEYHC-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
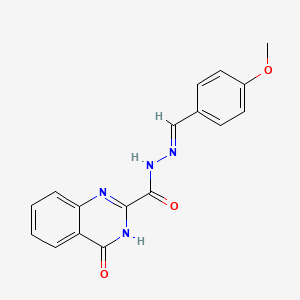
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)
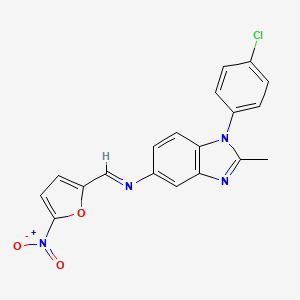
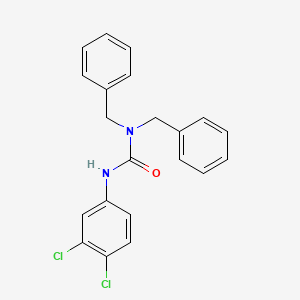
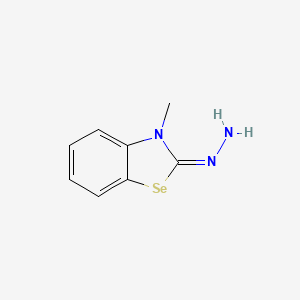


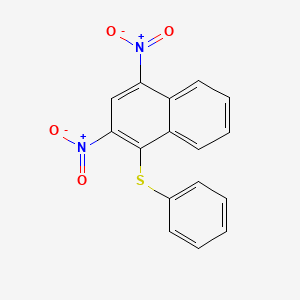

![2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11952061.png)
![N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11952068.png)

